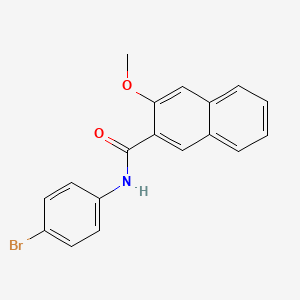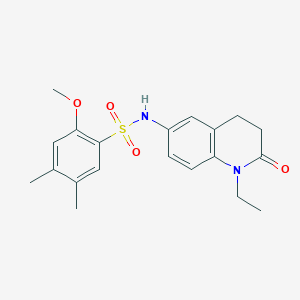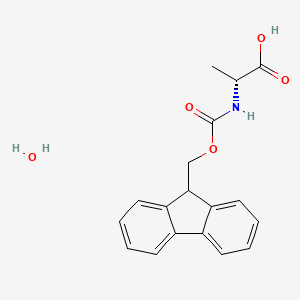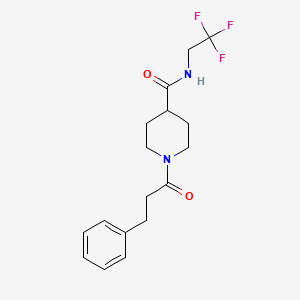![molecular formula C24H24N2O2 B2977591 (E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid CAS No. 956206-88-5](/img/structure/B2977591.png)
(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid, also known as (E)-3-cyclohexyl-1-phenylpyrazole-4-propanoic acid, is a novel compound that has recently been studied for its potential applications in scientific research. This compound is a cyclohexyl derivative of the pyrazole-4-propanoic acid, and has been shown to possess various biochemical and physiological effects. In
Scientific Research Applications
(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid has been studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, anti-oxidative, anti-apoptotic, and anti-tumor properties, making it a promising compound for the treatment of various diseases. In addition, it has been used in the synthesis of various other compounds, such as inhibitors of cell death, and in the study of the mechanisms of action of various drugs.
Mechanism of Action
The mechanism of action of (E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid is not yet fully understood. However, it has been suggested that this compound may act as an inhibitor of cell death by blocking the activity of certain enzymes involved in the apoptotic process. It has also been suggested that the compound may act as an antioxidant by scavenging reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory, anti-oxidative, anti-apoptotic, and anti-tumor properties. In addition, it has been shown to possess anti-cancer activity, and has been used in the synthesis of various other compounds, such as inhibitors of cell death.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid in laboratory experiments include its low cost, ease of synthesis, and potential for use in various biochemical and physiological studies. However, the compound has not yet been tested in vivo, and its effects on humans are still unknown. In addition, the compound is highly sensitive to light and heat, and may degrade quickly in certain conditions.
Future Directions
The potential applications of (E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid are numerous. Further research is needed to fully understand its mechanism of action and its effects on humans. In addition, further studies are needed to determine the optimal conditions for its synthesis, and to develop new methods for its synthesis. Other future directions involve the development of new compounds based on this compound, and the use of this compound in the development of new drugs and therapies.
Synthesis Methods
The synthesis of (E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid has been reported in a few studies. The most common method involves the reaction of 4-cyclohexylphenylhydrazine with 3-phenylpropanoic acid in aqueous dimethylformamide (DMF) in the presence of a base such as sodium hydroxide. This reaction is carried out at room temperature and yields the desired compound in good yield.
properties
IUPAC Name |
(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-23(28)16-15-21-17-26(22-9-5-2-6-10-22)25-24(21)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h2,5-6,9-18H,1,3-4,7-8H2,(H,27,28)/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSQPHBZQDBWHU-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=CC(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3/C=C/C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide](/img/structure/B2977511.png)



![2-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2977518.png)
![4-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2977519.png)
![6-Cyclopropyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2977520.png)
![(1H-indol-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2977521.png)

![1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2977524.png)


